molecular formula C7H16Cl2N2 B2873038 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 2225137-04-0

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B2873038
CAS No.: 2225137-04-0
M. Wt: 199.12
InChI Key: QLEWLWGHZNJJKX-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a high-purity chemical reagent featuring a privileged bicyclic scaffold highly relevant in medicinal chemistry and drug discovery. This compound serves as a structurally constrained and synthetically versatile building block for the development of novel bioactive molecules. The 1,4-diazabicyclo[3.3.1]nonane core is a conformationally restricted analogue of piperidine, a feature that is exploited to elucidate bioactive conformations and enhance selectivity for target proteins . Its primary research value lies in its application for the monoamine transporters. Scientific studies have demonstrated that derivatives of this core structure can be developed into potent and selective ligands for the dopamine transporter (DAT), with high affinity (IC50 = 22.5 nM) and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters . This makes it a critical scaffold in neuropharmacological research for investigating stimulant mechanisms, with compounds based on this structure occasioning complete cocaine-like responding in behavioral studies . Beyond neuroscience, the bicyclo[3.3.1]nonane skeleton is a predominant motif in numerous biologically active natural products and synthetic targets, particularly in the exploration of new anticancer chemotherapeutics . Its unique cleft-shaped architecture also facilitates its use in molecular recognition studies, such as in the development of synthetic ion receptors and molecular tweezers . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,4-diazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7-6-9(4-1)5-3-8-7;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWLWGHZNJJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-04-0
Record name 1,4-diazabicyclo[3.3.1]nonane dihydrochloride
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Preparation Methods

The synthesis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.3.1]nonane with hydrochloric acid. The reaction conditions often include an aqueous or organic solvent medium, and the process is usually carried out at room temperature . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as controlled crystallization and purification steps.

Chemical Reactions Analysis

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of bicyclic amines are highly sensitive to ring size, bridge positions, and substituents. Below is a systematic comparison of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride with analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Key Features Biological Relevance Toxicity (LD₅₀)
This compound [3.3.1] Two N atoms at 1,4; rigid scaffold Monoamine transporter modulation (e.g., dopamine, serotonin) Not reported
1,4-Diazabicyclo[3.2.2]nonane [3.2.2] Smaller ring system; increased rigidity Precursor for CNS/PNS-targeted drugs (e.g., α7 nicotinic receptor agonists) Not reported
3,7-Diazabicyclo[3.3.1]nonane derivatives [3.3.1] N atoms at 3,7; substituents at 9-position (e.g., ketoxime, cyclopropane) Local anesthetic activity (e.g., LA-1 complex with β-cyclodextrin, LD₅₀ = 825 mg/kg) 825 mg/kg (LA-1)
1,4-Diazabicyclo[4.3.0]nonane [4.3.0] Larger ring; one N in a six-membered ring Limited bioactivity; used in conformational studies Not reported
1,4-Diazabicyclo[2.2.2]octane [2.2.2] Highly symmetrical; three fused six-membered rings Limited medicinal use; primarily a catalyst or ligand in synthesis Not reported

Key Observations

Rigidity and Bioactivity: The [3.3.1] system in this compound provides a balance of rigidity and flexibility, enabling strong interactions with monoamine transporters . In contrast, the smaller [3.2.2] system (e.g., 1,4-diazabicyclo[3.2.2]nonane) offers greater rigidity but reduced versatility in drug design . Substituent positioning (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives with N-alkoxyalkyl groups) significantly impacts toxicity and efficacy. For example, LA-1 (LD₅₀ = 825 mg/kg) is less toxic than analogues with shorter alkoxy chains .

Pharmacological Applications: 1,4-Diazabicyclo[3.3.1]nonane derivatives exhibit affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with constrained analogs showing 10–100× higher selectivity than flexible counterparts . 3,7-Diazabicyclo[3.3.1]nonane-β-cyclodextrin complexes demonstrate potent local anesthetic effects, outperforming lidocaine in duration and potency .

Synthetic Accessibility: Derivatives of 1,4-diazabicyclo[3.3.1]nonane are synthesized via microwave- or ultrasound-assisted methods, reducing reaction times from hours to minutes . In contrast, 1,4-diazabicyclo[3.2.2]nonane requires multistep routes, limiting scalability .

Table 2: Toxicity and Pharmacokinetic Data

Compound LD₅₀ (mg/kg) Solubility (H₂O) LogP Notes
This compound N/A High (salt form) −0.5 Enhanced CNS penetration due to low lipophilicity
LA-1 (3,7-diazabicyclo[3.3.1]nonane complex) 825 Moderate 1.2 Low toxicity attributed to β-cyclodextrin encapsulation
1,4-Diazabicyclo[3.2.2]nonane N/A Low 0.8 Requires prodrug strategies for bioavailability

Biological Activity

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride, commonly referred to as DBN or its derivatives, has garnered attention in the fields of medicinal and organic chemistry due to its unique structural features and biological properties. This compound acts primarily as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

DBN enhances the response of AMPA receptors to glutamate, leading to increased sodium and calcium ion influx into neurons. This modulation is associated with improved cognitive functions such as learning and memory due to enhanced synaptic plasticity. Additionally, its basicity allows DBN to act as a nucleophilic scavenger, trapping unwanted electrophiles during organic synthesis, thus improving reaction yields and product purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Cognitive Enhancement : As a positive allosteric modulator of AMPA receptors, DBN has potential applications in treating cognitive deficits associated with neurodegenerative diseases.
  • Cholinergic Activity : Some derivatives have shown activity as cholinergic ligands at nicotinic acetylcholine receptors, suggesting potential therapeutic uses in disorders related to the cholinergic system .
  • Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, enhancing the potential for development as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and potential therapeutic applications of DBN:

  • Cognitive Function Studies : In vivo studies demonstrated that DBN and its derivatives could enhance memory retention in animal models. For example, derivatives were tested using passive avoidance tests in mice, showing significant improvements in memory performance compared to controls .
  • Anticancer Activity : A study focused on bispidine derivatives derived from DBN showed significant cytotoxic activity against pancreatic cancer cell lines (MiaPaca-2, BxPC-3, CFPAC-1). The most potent derivative exhibited an IC50 value of 16.9 µM against MiaPaca-2 cells .
    CompoundIC50 Value (µM)Cell Line
    BisP416.9MiaPaca-2
    BisP423.7BxPC-3
    BisP436.3CFPAC-1
  • Cholinergic Receptor Modulation : Research has indicated that certain derivatives of DBN can act as modulators of nicotinic acetylcholine receptors, which may have implications for treating conditions like Alzheimer's disease and other cognitive disorders .

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